JWH 200 2'-naphthyl isomer

概要

説明

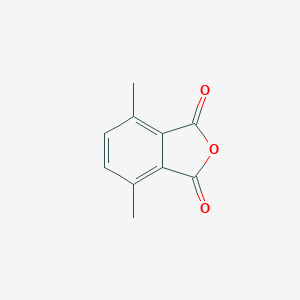

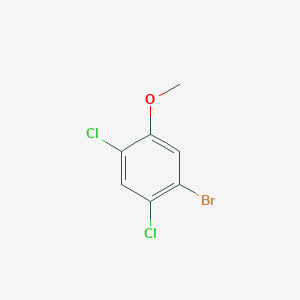

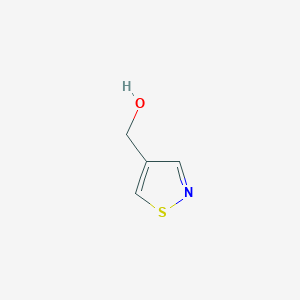

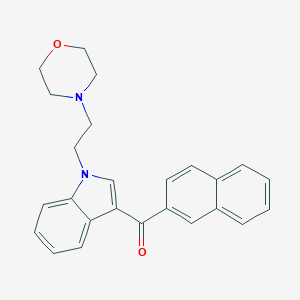

JWH 200 2’-naphthyl isomer is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist . It binds to the CB1 receptor with high affinity . This synthetic cannabinoid has been identified as an adulterant of herbal blends .

Synthesis Analysis

JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of JWH 200 2’-naphthyl isomer is C25H24N2O2 . It has a molecular weight of 384.5 g/mol .Physical And Chemical Properties Analysis

JWH 200 2’-naphthyl isomer has a solubility of 0.30 mg/ml in DMF and 0.15 mg/ml in DMSO . It should be stored at -20°C .科学的研究の応用

Isomerization Process and Refining Applications

The isomerization process is vital in the refining industry, particularly for upgrading the octane number of light naphtha fractions while reducing benzene content. Isomerization complements the catalytic reforming process, enhancing the octane number of refinery naphtha streams. This process is cost-effective for octane enhancement and produces isomerate products with very low sulfur and benzene, making them ideal components in the refinery gasoline pool (Valavarasu & Sairam, 2013).

Environmental and Chemical Recycling

Research focusing on the chemical recycling of polyethylene terephthalate (PET) from post-consumer soft-drink bottles has highlighted hydrolysis as a potential method to recover pure terephthalic acid monomer. This recycling does not only address the solid-waste issue but also contributes to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).

Biodegradation and Environmental Recovery

Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are pollutants of significant concern due to their potential toxicity and presence in various ecosystems. Microbial degradation is a major mechanism for ecological recovery from PAH-contaminated sites. Understanding the genetic regulation of pathways involved in naphthalene degradation can facilitate the development of methods to enhance bioremediation of contaminated sites (Peng et al., 2008).

Bioactive Compounds and Medicinal Applications

Naphthalimide compounds, due to their π-deficient large conjugated planar structure, interact with various biological entities, showing potential in medicinal applications. Some naphthalimides are in clinical trials as anticancer agents, and others are being investigated for their potential in treating diseases and as artificial ion receptors, diagnostic agents, and cell imaging agents. This highlights the medicinal significance of naphthalimide-based derivatives (Gong et al., 2016).

作用機序

Safety and Hazards

The safety data sheet indicates that JWH 200 2’-naphthyl isomer may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Personal protective equipment should be used to avoid dust formation .

将来の方向性

特性

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESGOIBULDUMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017325 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133438-66-1 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。